molecular formula C27H25NO4 B6543992 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide CAS No. 929514-05-6

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide

Cat. No.: B6543992
CAS No.: 929514-05-6
M. Wt: 427.5 g/mol
InChI Key: VGEGGGKKJZJQNY-UHFFFAOYSA-N
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Description

N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide is a synthetic chromenone derivative featuring a 4H-chromen-4-one core substituted at position 2 with a 4-tert-butylphenyl group and at position 7 with a 3-methoxybenzamide moiety. Chromenones (benzopyran-4-ones) are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Despite its structural interest, direct experimental data on this compound (e.g., synthesis, crystallography, or bioactivity) are absent in the provided evidence.

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c1-27(2,3)19-10-8-17(9-11-19)24-16-23(29)22-13-12-20(15-25(22)32-24)28-26(30)18-6-5-7-21(14-18)31-4/h5-16H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEGGGKKJZJQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide is a synthetic compound belonging to the class of chromenones and benzamides. Its unique chemical structure suggests a range of potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, research findings, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C27_{27}H25_{25}N O4_{4} with a molecular weight of 427.5 g/mol. The compound features a chromenone core, which is known for its diverse biological activities, along with a methoxybenzamide substituent that may enhance its pharmacological profile.

PropertyValue
Molecular FormulaC27_{27}H25_{25}N O4_{4}
Molecular Weight427.5 g/mol
Chemical StructureChemical Structure

1. Anti-Cancer Properties

Research indicates that compounds with chromenone structures often exhibit significant anti-cancer activity. For example, derivatives of chromenones have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. The presence of the tert-butyl group in this compound may enhance its lipophilicity, facilitating better interaction with cellular membranes and potentially increasing its efficacy against cancer cells.

2. Anti-Inflammatory Effects

The anti-inflammatory properties of chromenones are well-documented. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may also possess similar anti-inflammatory effects.

3. Antimicrobial Activity

The benzamide moiety in this compound could contribute to its antimicrobial properties. Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting critical enzymatic pathways.

Study on Anti-Cancer Activity

A study conducted on various chromenone derivatives, including those similar to this compound, showed promising results in inhibiting the proliferation of breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Study on Anti-Inflammatory Mechanism

In vitro experiments demonstrated that derivatives similar to this compound significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, indicating a potent anti-inflammatory action.

Comparison with Similar Compounds

Implications of Structural Variations

  • Lipophilicity : The tert-butyl group in all three compounds likely increases logP values, enhancing cellular uptake. Analog 1’s 4-chlorophenyl group may further elevate hydrophobicity compared to the target compound.
  • Electronic Effects : The methoxy group in the target and Analog 1 could engage in hydrogen bonding or π-stacking, whereas Analog 2’s phenylprop-enamide introduces conjugation and steric bulk.
  • Synthetic Accessibility : Analog 1’s high yield (96%) via MCR suggests scalable routes for the target compound if similar methodologies apply.

Research Tools and Methodologies

Crystallographic and computational tools highlighted in the evidence provide frameworks for analyzing such compounds:

  • SHELX : Widely used for refining crystal structures. If the target compound crystallizes, SHELXL could model its conformation, highlighting interactions like π-stacking between chromenone and benzamide groups.
  • Mercury : Enables visualization of packing patterns and void spaces. For example, the tert-butyl group’s steric bulk might influence crystal packing efficiency.
  • WinGX/ORTEP : Useful for geometry analysis and creating publication-quality diagrams of anisotropic displacement parameters.

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